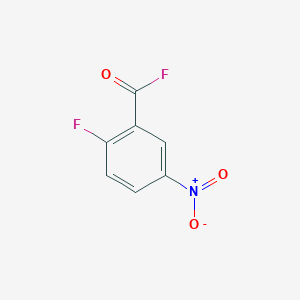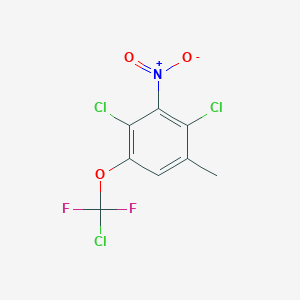
4-(Dichloromethoxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethoxy)benzoyl chloride is an organic compound classified as a chlorinated benzoyl derivative. It has the molecular formula C8H5Cl3O2 and a molecular weight of 239.5 g/mol. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.
Preparation Methods
The synthesis of 4-(Dichloromethoxy)benzoyl chloride typically involves the chlorination of benzoyl chloride derivatives. One common method includes the reaction of 4-methoxybenzoyl chloride with dichloromethane in the presence of a catalyst . Industrial production methods often involve similar chlorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Dichloromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids and reduced to form alcohols.
Friedel-Crafts Acylation: It reacts with aromatic compounds to form benzophenones and related derivatives.
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and oxalyl chloride . Major products formed from these reactions include esters, amides, and benzophenones .
Scientific Research Applications
4-(Dichloromethoxy)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is used in the synthesis of pharmaceutical compounds and drug intermediates.
Industry: The compound is utilized in the production of dyes, perfumes, and resins.
Mechanism of Action
Comparison with Similar Compounds
4-(Dichloromethoxy)benzoyl chloride can be compared with other chlorinated benzoyl derivatives such as:
4-Chlorobenzoyl chloride: Similar in structure but with only one chlorine atom, making it less reactive.
3,5-Dichlorobenzoyl chloride: Contains two chlorine atoms at different positions, leading to different reactivity and applications.
The uniqueness of this compound lies in its dichloromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(dichloromethoxy)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-7(12)5-1-3-6(4-2-5)13-8(10)11/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQVASSVRBTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)

